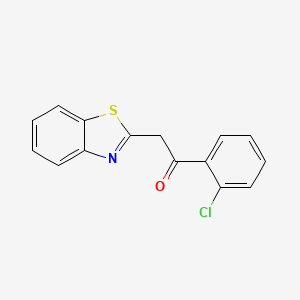
2-Thiophenecarboxylic acid, 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-tiofeno carboxílico, 3-(3-formil-2,5-dimetil-1H-pirrol-1-il)-, éster metílico es un compuesto orgánico complejo que presenta un anillo de tiofeno fusionado con una unidad de pirrol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-tiofeno carboxílico, 3-(3-formil-2,5-dimetil-1H-pirrol-1-il)-, éster metílico normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye:
Formación del anillo de pirrol: El anillo de pirrol se puede sintetizar a través de la síntesis de Paal-Knorr, donde un compuesto 1,4-dicarbonílico reacciona con amoníaco o una amina primaria en condiciones ácidas.
Formación: El grupo formilo se puede introducir mediante la reacción de Vilsmeier-Haack, donde el pirrol reacciona con un agente formador como DMF y POCl3.
Introducción del anillo de tiofeno: El anillo de tiofeno se puede introducir a través de una reacción de acoplamiento cruzado, como el acoplamiento de Suzuki o Stille, utilizando derivados apropiados de tiofeno.
Esterificación: Finalmente, el grupo ácido carboxílico se esterifica utilizando metanol y un catalizador ácido como el ácido sulfúrico para formar el éster metílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo formilo, para formar ácidos carboxílicos.
Reducción: La reducción del grupo formilo puede producir derivados de alcohol.
Sustitución: Los anillos de tiofeno y pirrol pueden participar en reacciones de sustitución electrófila y nucleófila, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Los agentes halogenantes, los ácidos y las bases se emplean a menudo para las reacciones de sustitución.
Productos principales
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Varios derivados sustituidos de tiofeno y pirrol.
Aplicaciones Científicas De Investigación
Química
En la síntesis orgánica, este compuesto sirve como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo convierte en valioso en el desarrollo de nuevos materiales y catalizadores.
Biología y medicina
En la química medicinal, se exploran los derivados de este compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas. La presencia de ambos anillos de tiofeno y pirrol es significativa, ya que estas estructuras son comunes en muchas moléculas biológicamente activas.
Industria
En la industria de la ciencia de los materiales, se investiga este compuesto por su posible uso en electrónica orgánica, como diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV), debido a su sistema conjugado que puede facilitar el transporte de electrones.
Mecanismo De Acción
El mecanismo mediante el cual este compuesto ejerce sus efectos depende de su aplicación específica. En sistemas biológicos, puede interactuar con varios objetivos moleculares como enzimas o receptores, modulando su actividad. El sistema conjugado del compuesto le permite participar en procesos de transferencia de electrones, lo cual es crucial en su papel en la electrónica orgánica.
Comparación Con Compuestos Similares
Compuestos similares
Derivados del ácido 2-tiofeno carboxílico: Estos compuestos comparten el anillo de tiofeno y la funcionalidad de ácido carboxílico, pero difieren en los sustituyentes en el anillo.
Derivados de pirrol: Compuestos con un anillo de pirrol y varios sustituyentes, que pueden exhibir reactividad y aplicaciones similares.
Singularidad
Lo que diferencia al ácido 2-tiofeno carboxílico, 3-(3-formil-2,5-dimetil-1H-pirrol-1-il)-, éster metílico es la combinación de ambos anillos de tiofeno y pirrol en una sola molécula, junto con los grupos funcionales formilo y éster
Propiedades
Número CAS |
1152538-38-9 |
|---|---|
Fórmula molecular |
C13H13NO3S |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
methyl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-8-6-10(7-15)9(2)14(8)11-4-5-18-12(11)13(16)17-3/h4-7H,1-3H3 |
Clave InChI |
OORUCOJKZQJSOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=C(SC=C2)C(=O)OC)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B12120129.png)



![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)

![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)
![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)


![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)
![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
![2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120216.png)
